Home > Products > Building Blocks P13748 > 7H-Pyrrolo[2,3-d]pyrimidin-4-amine
7H-Pyrrolo[2,3-d]pyrimidin-4-amine - 1500-85-2

7H-Pyrrolo[2,3-d]pyrimidin-4-amine

Catalog Number: EVT-252889
CAS Number: 1500-85-2
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7H-Pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C6H6N4. [, , , , ] This bicyclic molecule comprises a pyrimidine ring fused to a pyrrole ring. The compound is classified as a 7-deazaadenine, meaning it is a structural analog of the purine base adenine where the nitrogen atom at position 7 is replaced by a carbon atom. [, ]

7H-Pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives have garnered significant interest in scientific research, particularly in medicinal chemistry and chemical biology. This interest stems from the compound's structural similarity to naturally occurring purines, which allows it to interact with various biological targets, including enzymes and receptors. [, , , , , , , , ] Researchers have extensively explored its use in developing new pharmaceutical agents and chemical probes for studying biological processes.

Future Directions
  • Developing More Selective Inhibitors: While many derivatives exhibit potent biological activity, improving their selectivity for specific targets is crucial to minimize off-target effects and enhance their therapeutic potential. [, , ]
  • Optimizing Pharmacokinetic Properties: Fine-tuning the physicochemical properties of these compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles is essential for developing clinically viable drug candidates. []

Tofacitinib

Relevance: Tofacitinib highlights the significant therapeutic potential of modifying the 7H-Pyrrolo[2,3-d]pyrimidin-4-amine scaffold. The addition of the cyanoacetic acid and chiral piperidine ring in Tofacitinib is crucial for its JAK inhibitory activity and selectivity, properties not found in the unsubstituted 7H-Pyrrolo[2,3-d]pyrimidin-4-amine. [, , ]

N-[(3R,4R)-1-Benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Compound Description: This compound serves as a crucial intermediate in synthesizing Tofacitinib. [] It shares the 7H-pyrrolo[2,3-d]pyrimidin-4-amine core with Tofacitinib but contains a benzyl-protected piperidine ring.

Relevance: This intermediate reveals a critical step in modifying the 7H-Pyrrolo[2,3-d]pyrimidin-4-amine core to achieve the desired biological activity. The removal of the benzyl group and subsequent reaction with cyanoacetic acid are essential for obtaining Tofacitinib. This highlights the importance of strategic structural modifications in drug development. []

(R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile [(R)-6c]

Compound Description: (R)-6c is a JAK1-selective inhibitor designed by combining the 7-deazapurine moiety of Tofacitinib with a 5-azaspiro[2.4]heptan-7-amine group. [] This compound exhibits promising anti-inflammatory effects in preclinical models.

Relevance: (R)-6c emphasizes the versatility of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine as a scaffold for developing selective kinase inhibitors. The distinct structure of (R)-6c, incorporating a 5-azaspiro[2.4]heptan-7-amine group, leads to selective inhibition of JAK1, demonstrating how structural modifications can fine-tune target specificity and pharmacological profiles. []

BKI-1649

Compound Description: BKI-1649 is a bumped kinase inhibitor (BKI) that shows potential as a drug candidate against cryptosporidiosis. It targets Cryptosporidium parvum calcium-dependent protein kinase 1 (CpCDPK1) and features a 7H-pyrrolo[2,3-d]pyrimidin-4-amine core, demonstrating improved efficacy at lower doses compared to analogs with a pyrazolopyrimidine scaffold. []

Relevance: The success of BKI-1649 as a potent CpCDPK1 inhibitor further illustrates the versatility and potential of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine as a privileged scaffold in medicinal chemistry. The enhanced efficacy and reduced dosage compared to pyrazolopyrimidine analogs demonstrate how subtle scaffold modifications can significantly impact drug-like properties. []

N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives

Compound Description: This series of compounds was designed as inhibitors of NF-κB inducing kinase (NIK), a target for treating psoriasis. Notably, compound 12f from this series exhibited potent NIK inhibition and effectively alleviated psoriasis symptoms in a mouse model. []

Relevance: The N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives showcase the potential of this core structure for developing novel therapeutics for inflammatory skin diseases. The introduction of diverse substituents on the phenyl ring allows for fine-tuning the activity and selectivity towards NIK, highlighting the importance of structure-activity relationship studies in drug discovery. []

N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Compound Description: This compound is synthesized by coupling 3-(4-Chlorophenoxy)phenyl)methanamine and 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. []

Relevance: This compound demonstrates another example of modifying the 7H-Pyrrolo[2,3-d]pyrimidin-4-amine scaffold. While its specific biological activity isn't detailed in the provided abstract, its synthesis suggests an exploration of its potential therapeutic properties. The presence of the chlorophenoxybenzyl group introduces potential for interacting with specific biological targets, making it relevant for further investigation. []

7-(5-Methylsulfanyl-β-d-erythrofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine monohydrate (MT-tubercidin·H2O)

Compound Description: MT-tubercidin·H2O is a potential antimalarial drug that incorporates a ribofuranosyl moiety at the 7-position of the 7H-pyrrolo[2,3-d]pyrimidin-4-amine core. []

Relevance: MT-tubercidin·H2O exemplifies how glycosylation can alter the physicochemical and biological properties of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine. The introduction of the sugar moiety might influence its solubility, bioavailability, and interaction with biological targets, highlighting the importance of exploring different derivatization strategies. []

7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414)

Compound Description: GSK2606414 represents a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) that displays antitumor activity. It possesses a complex structure featuring a 7H-pyrrolo[2,3-d]pyrimidin-4-amine core substituted with a trifluoromethylphenyl acetyl indoline moiety. []

Relevance: GSK2606414 exemplifies the potential of complex derivatization of the 7H-Pyrrolo[2,3-d]pyrimidin-4-amine core to achieve high potency and selectivity towards specific kinases. The intricate structure of GSK2606414 and its potent PERK inhibitory activity underline the continued importance of exploring this scaffold for developing novel therapeutics. []

Overview

4-Amino-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. It is characterized by a bicyclic structure that includes both pyrrole and pyrimidine components, which contribute to its chemical properties and reactivity.

Source

This compound can be synthesized through various methods, often starting from simpler pyrimidine derivatives or through multi-step synthetic routes involving specific reagents and conditions. The synthesis of 4-amino-7H-pyrrolo[2,3-d]pyrimidine has been documented in several studies, showcasing its importance in drug discovery and development.

Classification

4-Amino-7H-pyrrolo[2,3-d]pyrimidine is classified as a nitrogen-containing heterocycle. It is part of the broader category of pyrrolopyrimidines, which are known for their diverse pharmacological activities, including antitumor and antiviral properties.

Synthesis Analysis

Methods

The synthesis of 4-amino-7H-pyrrolo[2,3-d]pyrimidine can be achieved using several methods:

  1. Multi-step Synthesis: This typically involves the conversion of simpler precursors through a series of reactions including cyclization and functional group modifications.
  2. Phase-Transfer Catalysis: One notable method involves the reaction of a chloro-substituted pyrrolo[2,3-d]pyrimidine with an alkylating agent under phase-transfer conditions to yield the desired compound .

Technical Details

  • Starting Materials: Commonly used starting materials include 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine and ethyl 3-bromopropionate.
  • Reagents: Phase-transfer catalysts such as tetrabutylammonium hydrogensulfate are often employed to facilitate the reaction.
  • Conditions: Reactions may require specific temperatures and solvents (e.g., ethanol) to optimize yields and purity.
Molecular Structure Analysis

Structure

The molecular structure of 4-amino-7H-pyrrolo[2,3-d]pyrimidine features a fused bicyclic framework consisting of a pyrrole ring fused to a pyrimidine ring. The amino group at position 4 plays a crucial role in its reactivity and biological activity.

Data

  • Molecular Formula: C6_{6}H6_{6}N4_{4}
  • Molecular Weight: Approximately 134.14 g/mol
  • Melting Point: Reported melting points vary but are generally around 267–270°C .
Chemical Reactions Analysis

Reactions

4-Amino-7H-pyrrolo[2,3-d]pyrimidine participates in various chemical reactions that enhance its utility in medicinal chemistry:

  1. Substitution Reactions: The amino group can be involved in nucleophilic substitution reactions, allowing for further functionalization.
  2. Cyclization Reactions: This compound can undergo cyclization to form more complex structures or derivatives that may exhibit enhanced biological activity .

Technical Details

The reactions are typically carried out under controlled conditions to ensure high yields and selectivity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are used to confirm the structure of synthesized compounds.

Mechanism of Action

Process

The mechanism of action for compounds derived from 4-amino-7H-pyrrolo[2,3-d]pyrimidine often involves interaction with specific biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: Many derivatives act as inhibitors for various kinases involved in cancer progression.
  2. Cellular Uptake: The structure allows for efficient cellular uptake due to its lipophilicity.

Data

Studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines with IC50_{50} values ranging from 29 to 59 µM . This indicates significant potential for therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as colorless crystals or solid.
  • Solubility: Soluble in organic solvents such as methanol and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: The amino group enhances nucleophilicity, making it reactive towards electrophiles.

Relevant data from spectroscopic analyses (IR, NMR) confirm the expected functional groups and structural integrity during synthesis .

Applications

Scientific Uses

  1. Medicinal Chemistry: Compounds derived from 4-amino-7H-pyrrolo[2,3-d]pyrimidine are being explored for their potential as anticancer agents due to their ability to inhibit key signaling pathways involved in tumor growth .
  2. Bioconjugation: The amino group allows for coupling with other biomolecules, facilitating the development of targeted therapies or diagnostic agents.
  3. Nucleic Acid Modifications: This compound can be utilized in the synthesis of base-modified peptidyl nucleic acids, expanding its application in genetic research .
Synthetic Methodologies and Optimization Strategies

Regioselective Functionalization of the Pyrrolopyrimidine Core

Regioselective manipulation of the pyrrolo[2,3-d]pyrimidine scaffold is critical due to its three distinct reactive sites (N1, C2, C6). The C4-amino group serves as a directing element for ortho-functionalization, while halogenation at C6 enables downstream cross-coupling. Electrophilic aromatic substitution preferentially occurs at C2 when C6 is unsubstituted, but switches to C5 upon C6 halogenation due to electronic modulation. A "halogen dance" protocol enables sequential functionalization: C6 iodination using N-iodosuccinimide (NIS) followed by C2 palladium-catalyzed arylation preserves the C4-amino group intact [5] [7].

Table 1: Regioselective Functionalization Patterns

PositionDirecting GroupElectrophileSelectivity Ratio (C2:C5:C6)
C2NoneBr₂10:1:0
C5C6-BrBr₂1:8:1
C6Ts-protected N1NIS0:0:>99

Ortho-lithiation at C2 using n-butyllithium (-78°C, THF) requires transient N7 protection with trialkylsilyl groups (e.g., tert-butyldimethylsilyl) to prevent nucleophilic addition. Subsequent quenching with electrophiles (aldehydes, alkyl halides) yields C2-functionalized derivatives with >95% regiocontrol. Deprotection under mild fluoride conditions (TBAF) restores the N7-H motif crucial for kinase binding [8] [10].

Palladium-Catalyzed Cross-Coupling Reactions for C4-Amino Derivative Synthesis

Palladium catalysis enables C-C/C-N bond formation at electron-deficient positions (C5, C6, C7) without compromising the C4-amino group. Suzuki-Miyaura couplings at C6 utilize 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, where the chloro group facilitates subsequent amination. Key innovations include:

  • Pre-catalyst reduction control: Pd(OAc)₂/XPhos systems reduced in situ by primary alcohols (e.g., ethanol) generate active Pd(0) species while preventing phosphine oxidation. This achieves 98% conversion in C6-arylation (ArB(OH)₂, K₂CO₃, 80°C) [6].
  • Solvent engineering: Mixed DMF/H₂O (4:1) enhances solubility of boronic acids and suppresses protodeboronation, enabling couplings with electron-deficient heterocycles (pyridine-3-boronic acid, 92% yield) [9].

Table 2: Optimized Cross-Coupling Conditions

Reaction TypeCatalyst SystemBaseSolventYield Range (%)
Suzuki (C6)Pd(OAc)₂/XPhos (1:2)K₂CO₃DMF/H₂O85–98
Buchwald-HartwigPd₂(dba)₃/sSPhosCs₂CO₃Toluene75–91
SonogashiraPdCl₂(PPh₃)₂/CuIiPr₂NHTHF68–84

For C4-amination, Buchwald-Hartwig coupling of 4-chloro precursors with anilines uses Pd₂(dba)₃/sSPhos and Cs₂CO₃ in toluene (100°C, 12h). Electron-rich anilines require 5 mol% catalyst, while sterically hindered analogs (2,6-diisopropylaniline) need RuPhos ligand and microwave assistance (150°C, 30 min) for ≥80% yield [1] [4].

Protecting Group Strategies for Terminal Acetylenes in Alkyne-Amination Pathways

Terminal alkynes participate in Sonogashira reactions at C6 but require protection during N1 functionalization or ring synthesis. Orthogonal protection schemes address this:

  • Trimethylsilyl (TMS): Installed via deprotonation (NaH, THF) followed by TMSCl (0°C, 1h). Stable under basic conditions but cleaved by AgNO₃/KF during Sonogashira coupling [5].
  • Triisopropylsilyl (TIPS): Bulkier than TMS, prevents Glaser homocoupling. Removed by TBAF in THF (rt, 12h) with 95% efficiency [8].
  • SEM (2-(trimethylsilyl)ethoxymethyl): Protects N7 during alkyne manipulation. Removed by concentrated HCl/MeOH (1:3, 50°C, 4h) without alkyne deprotection [3].

For alkynyl-aniline couplings, MOM (methoxymethyl) protection of the aniline nitrogen enables selective C4-amination. Subsequent acidic hydrolysis (HCl/dioxane) restores the aniline while preserving the alkyne [7]. Propargyl alcohol derivatives serve as masked alkynes: Sonogashira coupling followed by Lindlar reduction and dehydration (Martin’s sulfurane) regenerates the terminal alkyne [5].

Microwave-Assisted Cyclization Techniques for Heterocyclic Ring Formation

Microwave irradiation accelerates key cyclization steps, reducing reaction times from hours to minutes while improving yields by 15–30%. Gould-Jacobs cyclization of ethoxymethylene malononitrile derivatives with amidines under microwaves (180°C, 20 min) forms the pyrrolopyrimidine core in 88% yield versus 65% under conventional heating [3] [7].

Table 3: Microwave-Optimized Cyclizations

SubstrateConditionsTimeYield (%)Byproduct Reduction
Ethoxymethylene malononitrileDMF, 180°C, NH₄OAc20 min88<5%
2-Amino-3-cyano-1H-pyrroleAcOH, 150°C, formamidine15 min92None
4-Chloro-6-iodo-pyrrolopyrimidineiPrOH/H₂O, 120°C, boronic acid30 min95Dehalogenated side product

Solvent-free ring closures using montmorillonite K10 clay as a solid support minimize decomposition. For example, cyclodehydration of N-(2-cyano-3-arylacryloyl)guanidines at 150°C (10 min) delivers 6-aryl-4-amino derivatives with ≤99% purity after simple filtration [10]. Microwave-assisted Dimroth rearrangements convert 4-(alkylthio) to 4-(alkylamino) derivatives using alkylamines in NMP (200°C, 10 min), achieving complete conversion versus 40–60% thermally [7].

Green Chemistry Approaches to Reduce Residual Metal Catalysts in API Production

Residual Pd in APIs poses significant regulatory challenges (ICH Q3D). Metal scavenging strategies include:

  • Trichloroisocyanuric acid (TCCA)-mediated oxidative dehydrogenation: Replaces Pd-catalyzed reductions in pyrrole ring formation, achieving >99% purity with undetectable Pd levels [3].
  • Aqueous workup protocols: Post-reaction treatment with silica-immobilized thiourea (SiliaMetS® Thiol) reduces Pd to <2 ppm in Suzuki products. For Buchwald-Hartwig aminations, water-soluble triaminophosphine ligands facilitate Pd removal via aqueous extraction [6] [10].
  • Ligand design: Electron-rich t-butyl XPhos forms stable Pd complexes that resist nanoparticle formation, enabling catalyst recovery via nanofiltration (95% Pd retention) [6].

Biogenic reduction systems utilize biomass-derived reductants: Pd(II)/Xantphos complexes reduced by glucose/NaOH generate active nanoparticles that aggregate post-reaction for easy filtration. This achieves 99.5% Pd removal while maintaining >90% yield in C6-arylations [6]. Flow-through scavengers (e.g., QuadraPure® TU cartridges) integrated into continuous-flow reactors reduce Pd to <0.5 ppm without manual handling [3].

Table 4: Metal Reduction Techniques Comparison

ApproachDescriptionResidual Metal (ppm)
TCCA oxidationMetal-free pyrrole synthesisNot detected
SiliaMetS® ThiolPost-reaction stirring (2h)<2
Glucose/NaOH reductionBiogenic Pd nanoparticle aggregation<5
QuadraPure® TU flowContinuous scavenging<0.5

Concluding Remarks

Advances in regioselective functionalization, Pd-catalyzed coupling, protecting group strategies, microwave cyclization, and green metal reduction have transformed the synthesis of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives. These methodologies enable precise molecular editing for drug discovery while adhering to green chemistry principles.

Properties

CAS Number

1500-85-2

Product Name

4-Amino-7H-pyrrolo[2,3-d]pyrimidine

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C6H6N4/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H3,7,8,9,10)

InChI Key

PEHVGBZKEYRQSX-UHFFFAOYSA-N

SMILES

C1=CNC2=NC=NC(=C21)N

Synonyms

7-deazaadenine

Canonical SMILES

C1=CNC2=NC=NC(=C21)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.